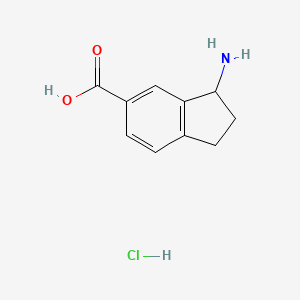![molecular formula C22H18FN5O2 B2849128 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396673-95-2](/img/structure/B2849128.png)
7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. It features a fused pyrimidine core with additional aromatic and heterocyclic substituents.
准备方法
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the pyrimido[4,5-d]pyrimidine core. Key intermediates often include fluorobenzyl derivatives and dihydroisoquinolines.
Reaction Conditions
The synthetic pathway involves:
Condensation reactions to form the pyrimidine ring.
Fluorination steps to introduce the fluorobenzyl moiety.
N-alkylation to attach the isoquinolinyl group.
Industrial Production Methods
In an industrial setting, production would likely involve optimized reaction conditions to maximize yield and purity, such as:
High-pressure reactors for condensation steps.
Controlled temperature and pH to facilitate fluorination.
Advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding oxo-derivatives.
Reduction: : Reduction can be used to modify the nitrogen heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Halogenation agents, nucleophiles like amines or alcohols.
Major Products
Products of these reactions include various fluorinated, reduced, or substituted derivatives of the parent compound.
科学研究应用
This compound has a wide range of applications in fields such as:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: : Investigation as a candidate for drug development, particularly targeting central nervous system disorders.
Industry: : Use as a precursor in the production of specialized pharmaceuticals or agrochemicals.
作用机制
The compound's biological activity often involves:
Molecular Targets: : Binding to receptors or enzymes, such as protein kinases.
Pathways: : Interfering with signaling pathways, potentially inhibiting cell proliferation or inducing apoptosis.
相似化合物的比较
Similar Compounds
7-(2-Benzylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione): : Lacks the fluorine atom and isoquinolinyl group.
3-(2-Fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the isoquinolinyl group.
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the fluorobenzyl group.
Unique Features
The fluorobenzyl moiety imparts unique electronic properties.
The isoquinolinyl group adds steric bulk and potential for additional biological activity.
属性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-18-8-4-3-7-16(18)13-28-20(29)17-11-24-21(25-19(17)26-22(28)30)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11H,9-10,12-13H2,(H,24,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXCTYOKYSNNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
![4-TERT-BUTYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BENZAMIDE](/img/structure/B2849047.png)
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

![[1-(Bromomethyl)cyclopentyl]benzene](/img/structure/B2849052.png)

![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)

![ethyl 2-[(2Z)-2-[(3-chlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)


![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)

![2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2849068.png)
